Cas no 56843-76-6 (2-phenylthieno[2,3-d]pyrimidin-4-ol)

2-Phenylthieno[2,3-d]pyrimidin-4-ol is a heterocyclic compound featuring a fused thienopyrimidine core with a phenyl substituent at the 2-position and a hydroxyl group at the 4-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Its rigid, planar framework enhances binding affinity in medicinal applications, particularly in kinase inhibition and other targeted therapies. The presence of both sulfur and nitrogen heteroatoms contributes to its versatility in synthetic modifications. High purity and stability under standard conditions further underscore its utility in research and development for bioactive molecule design.
2-phenylthieno[2,3-d]pyrimidin-4-ol structure
56843-76-6 structure
Product Name:2-phenylthieno[2,3-d]pyrimidin-4-ol
CAS No:56843-76-6
MF:C12H8N2OS
MW:228.269721031189
CID:347714
PubChem ID:12215481
Update Time:2025-06-14

2-phenylthieno[2,3-d]pyrimidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 2-phenylthieno[2,3-d]pyrimidin-4-ol
    • 2-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
    • Thieno[2,3-d]pyrimidin-4(1H)-one, 2-phenyl-
    • Dihydro-3,4 oxo-4 phenyl-2 thieno<2,3-d>pyrimidin
    • DTXSID10480834
    • 56843-76-6
    • FT-0702237
    • AM20040733
    • A15657
    • AKOS005146459
    • Z55164731
    • DB-025926
    • MDL: MFCD16657451
    • Inchi: 1S/C12H8N2OS/c15-11-9-6-7-16-12(9)14-10(13-11)8-4-2-1-3-5-8/h1-7H,(H,13,14,15)
    • InChI Key: KUUDXSBOSKAIPJ-UHFFFAOYSA-N
    • SMILES: S1C=CC2C(NC(C3C=CC=CC=3)=NC1=2)=O

Computed Properties

  • Exact Mass: 228.03600
  • Monoisotopic Mass: 228.03573406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 69.7Ų

Experimental Properties

  • Density: 1.41
  • Melting Point: 245-246 ºC
  • Boiling Point: 497.7°C at 760 mmHg
  • Flash Point: 254.8°C
  • Refractive Index: 1.737
  • PSA: 74.25000
  • LogP: 3.06390

2-phenylthieno[2,3-d]pyrimidin-4-ol Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-phenylthieno[2,3-d]pyrimidin-4-ol Production Method

2-phenylthieno[2,3-d]pyrimidin-4-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:56843-76-6)2-phenylthieno[2,3-d]pyrimidin-4-ol
Order Number:A15657
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):1472.0
Email:sales@amadischem.com

Additional information on 2-phenylthieno[2,3-d]pyrimidin-4-ol

Recent Advances in the Study of 2-phenylthieno[2,3-d]pyrimidin-4-ol (CAS: 56843-76-6) and Its Applications in Chemical Biology and Medicine

The compound 2-phenylthieno[2,3-d]pyrimidin-4-ol (CAS: 56843-76-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to summarize the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. Recent studies have highlighted its role as a kinase inhibitor, with promising results in preclinical models of cancer and inflammatory diseases.

One of the key advancements in the study of 2-phenylthieno[2,3-d]pyrimidin-4-ol is its optimized synthesis route, which has been refined to improve yield and purity. Researchers have reported a novel multi-step synthesis protocol that minimizes side reactions and enhances scalability. This development is critical for further pharmacological evaluation and potential industrial production. Additionally, computational studies have provided insights into the compound's binding affinity for various kinase targets, suggesting a broad spectrum of activity.

In vitro and in vivo studies have demonstrated the compound's efficacy in inhibiting specific kinases involved in cell proliferation and inflammation. For instance, a 2023 study published in the Journal of Medicinal Chemistry revealed that 2-phenylthieno[2,3-d]pyrimidin-4-ol exhibits potent inhibitory activity against EGFR and JAK2 kinases, with IC50 values in the nanomolar range. These findings position the compound as a promising candidate for targeted cancer therapies, particularly in cases resistant to first-line treatments.

Beyond oncology, recent research has explored the compound's potential in treating autoimmune disorders. A preclinical study conducted by a team at the University of Cambridge demonstrated that 2-phenylthieno[2,3-d]pyrimidin-4-ol significantly reduces inflammatory markers in murine models of rheumatoid arthritis. The compound's ability to modulate immune responses without causing significant toxicity underscores its therapeutic potential in chronic inflammatory conditions.

Despite these promising results, challenges remain in the development of 2-phenylthieno[2,3-d]pyrimidin-4-ol as a clinical drug. Pharmacokinetic studies indicate that the compound has moderate bioavailability and requires further optimization to enhance its metabolic stability. Researchers are currently investigating prodrug strategies and formulation technologies to address these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical trials.

In conclusion, 2-phenylthieno[2,3-d]pyrimidin-4-ol (CAS: 56843-76-6) represents a versatile scaffold with significant potential in chemical biology and medicine. Its dual activity as a kinase inhibitor and immunomodulator opens new avenues for therapeutic intervention in cancer and autoimmune diseases. Continued research into its mechanism of action and drug-like properties will be essential for realizing its full clinical potential.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:56843-76-6)2-phenylthieno[2,3-d]pyrimidin-4-ol
A15657
Purity:99%
Quantity:5g
Price ($):1472.0
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